3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene
Description
Overview of Halogenated Aromatic Alkenes in Contemporary Organic Synthesis Research
Halogenated aromatic alkenes are highly versatile intermediates in modern organic synthesis. The presence of a halogen atom on the aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). organic-chemistry.orgacs.org These reactions are cornerstones of synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors.
Furthermore, the alkene moiety can undergo a wide range of addition reactions, allowing for the introduction of new functional groups. researchgate.net The interplay between the halogenated aromatic ring and the alkene double bond makes these compounds valuable building blocks for pharmaceuticals, agrochemicals, and advanced materials. acs.orgsnnu.edu.cnacs.org Research into these molecules often focuses on developing novel synthetic methods, exploring their reactivity, and applying them as precursors for complex target molecules. researchgate.net The stereoselective synthesis of such alkenes is of particular interest, as the geometric arrangement of substituents around the double bond can significantly influence the properties of the final product. snnu.edu.cn
Rationale for Investigating 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene as a Model System
The specific structure of this compound makes it an excellent candidate for investigation as a model system. The rationale for its study can be broken down into several key aspects related to its distinct structural features:
Functional Group Handle: The chlorine atom on the phenyl ring serves as a key functional group. It can be targeted for substitution or elimination reactions and is particularly suited for use in palladium-catalyzed cross-coupling, a foundational method for creating new carbon-carbon bonds.
Electronic Effects: The compound possesses both an electron-withdrawing chloro group and an electron-donating methyl group on the aromatic ring. Investigating this molecule allows for the study of how these competing electronic effects influence the reactivity of both the aromatic ring and the adjacent alkene.
Steric Hindrance: The 2-methyl group on the propene chain introduces steric bulk near the double bond, which can influence the regioselectivity and stereoselectivity of addition reactions across the double bond.
Synthetic Intermediate Potential: As a substituted styrene (B11656) derivative, it represents a core scaffold that can be elaborated into more complex structures, potentially leading to the discovery of new bioactive compounds or materials.
Positioning the Compound within Known Classes of Organohalogen and Unsaturated Hydrocarbon Chemistry
This compound belongs to several well-defined classes of chemical compounds. Its classification is based on the functional groups present in its structure.
From a hydrocarbon perspective, the presence of a carbon-carbon double bond places it in the category of unsaturated hydrocarbons , and more specifically, alkenes (also known as olefins). libretexts.orggeeksforgeeks.orgbyjus.com Because the alkene is substituted with an aromatic (phenyl) group, it is further classified as an aryl-substituted alkene .
From an organohalogen perspective, the molecule contains a covalent bond between a carbon atom of the aromatic ring and a chlorine atom, classifying it as an organohalogen compound , or more specifically, an organochloride . scienceinfo.com It can also be referred to as a halogenated aromatic compound . science.gov
| Broad Class | Sub-Class | Specific Classification |
|---|---|---|
| Hydrocarbon | Unsaturated Hydrocarbon | Alkene (Olefin) |
| Organohalogen | Organochloride | Aryl Chloride |
| Structural Family | Aryl-Substituted Alkene |
Scope and Objectives of Academic Inquiry into the Chemical Compound
A formal academic investigation into this compound would likely encompass several key objectives aimed at fully characterizing its chemical nature and potential utility.
Primary Objectives would include:
Synthesis and Optimization: Developing efficient, high-yield, and stereoselective synthetic routes to the compound. This could involve exploring different catalytic systems and reaction conditions.
Spectroscopic and Physicochemical Characterization: Thoroughly documenting its properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Measuring physical properties like boiling point and density would also be a key goal.
Reactivity Profiling: Systematically exploring the reactivity of the compound's key functional groups. This would involve studying its participation in electrophilic addition reactions at the double bond and cross-coupling reactions at the carbon-chlorine bond.
Derivatization and Application: Using the compound as a starting material to synthesize a library of new, more complex molecules. The objective would be to assess its value as a versatile building block in synthetic chemistry.
Compound Data
The following tables summarize key identifiers and physical properties for this compound.
| Identifier | Value |
|---|---|
| CAS Number | 951888-04-3 chemicalbook.combldpharm.com |
| Molecular Formula | C11H13Cl nih.gov |
| Molecular Weight | 180.67 g/mol |
| PubChem CID | 24721745 nih.gov |
| Property | Value |
|---|---|
| Density | 1.012 ± 0.06 g/cm³ (Predicted) chemicalbook.com |
Established Synthetic Routes to Phenyl-Substituted Propenes and Halogenated Analogues
Traditional synthetic strategies for phenyl-substituted propenes often rely on multi-step sequences involving classical organic reactions. These routes provide a foundational understanding of the chemical principles involved in constructing the target molecule.
A primary challenge in synthesizing the target compound is the formation of the carbon-carbon bond between the aromatic ring and the propene moiety. Alkylation reactions represent a direct, though sometimes challenging, approach.
One common method involves the reaction of an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent derived from a substituted benzyl halide can react with an allylic halide. pearson.com Grignard reagents, formulated as R-MgX, are potent nucleophiles capable of forming new carbon-carbon bonds by attacking electrophilic carbon centers. pearson.compearson.com Specifically, the synthesis could involve the reaction of (3-chloro-4-methylphenyl)magnesium bromide with 3-chloro-2-methyl-1-propene. This reaction proceeds via a nucleophilic substitution pathway. pearson.com However, a significant consideration in reactions involving allylic Grignard reagents or allylic halides is the potential for side reactions, such as the formation of dimeric products. youtube.com
Another classical approach is the Friedel-Crafts alkylation, which involves the reaction of an arene with an alkyl halide in the presence of a strong Lewis acid catalyst. acs.org While fundamental for alkylarenes, applying this reaction to generate the specific branched and unsaturated structure of the target compound can be complicated by carbocation rearrangements and over-alkylation, making it a less controlled method for this particular synthesis.
The introduction of chloro and methyl groups onto the phenyl ring is typically achieved through electrophilic aromatic substitution reactions. The order of these substitutions is critical, as the directing effects of the substituents influence the position of subsequent additions.
Halogenation : The chlorination of an aromatic ring is a standard electrophilic aromatic substitution. wikipedia.org The reaction involves treating the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. science-revision.co.ukmasterorganicchemistry.com
Methylation : The Friedel-Crafts alkylation is the archetypal method for introducing a methyl group. This involves reacting the aromatic ring with a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst.
For the synthesis of the 3-chloro-4-methylphenyl precursor, the sequence of these reactions is paramount. Starting with toluene (methylbenzene), chlorination would be directed by the methyl group. Methyl groups are known to be ortho, para-directors. libretexts.org Therefore, chlorination of toluene would yield a mixture of 2-chloro-1-methylbenzene and 4-chloro-1-methylbenzene. To achieve the desired 3-chloro-4-methyl substitution pattern, a different strategy is required, such as starting with a differently substituted precursor and modifying the functional groups, or utilizing more advanced directing group strategies not covered under "established" methods.
When synthesizing alkenes, controlling the position (regioselectivity) and geometry (stereoselectivity) of the double bond is crucial. ucalgary.camasterorganicchemistry.com
Regioselectivity : In reactions that can produce different positional isomers of a double bond, the outcome is determined by the reaction mechanism. ucalgary.camasterorganicchemistry.com For example, in addition reactions to unsymmetrical alkenes, Markovnikov's rule predicts the formation of the more stable carbocation intermediate, dictating where the substituents add. masterorganicchemistry.com In the context of synthesizing the target compound, elimination reactions are often used to form the double bond, where Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene) can apply depending on the base and leaving group.
Stereoselectivity : This refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com For trisubstituted alkenes like the target compound, this manifests as E/Z isomerism. Many modern synthetic methods offer high degrees of stereocontrol. For example, syn-addition involves both new bonds forming on the same face of the alkene, while anti-addition involves them forming on opposite faces. ucalgary.ca While the target compound, this compound, does not exhibit E/Z isomerism due to the two hydrogens on C1, related structures with different substitution patterns would require careful consideration of stereoselectivity.
Proposed Novel Synthetic Approaches for this compound
Modern organic synthesis offers powerful tools that provide greater efficiency, selectivity, and functional group tolerance compared to classical methods. Transition metal-catalyzed cross-coupling and advanced olefination reactions are particularly well-suited for constructing the target molecule.
Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms (as in aryl and vinyl groups). acs.orgthermofisher.com
The Heck Reaction : The Mizoroki-Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the target compound, this could involve the reaction of a 1-halo-3-chloro-4-methylbenzene (e.g., the iodide or bromide) with 2-methylpropene. The reaction is catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate. wikipedia.org A key advantage of the Heck reaction is its tolerance for a wide variety of functional groups. jk-sci.com The reaction typically proceeds with high trans selectivity when applicable. organic-chemistry.org
The Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. organicreactions.orgwikipedia.org A potential route would be the coupling of (3-chloro-4-methylphenyl)boronic acid with a vinyl halide such as 1-bromo-2-methylpropene. The Suzuki reaction is renowned for its mild conditions, low toxicity of boron reagents, and high functional group compatibility. organicreactions.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
| Reaction | Aryl Component | Alkenyl Component | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Heck Reaction | 1-Iodo-3-chloro-4-methylbenzene | 2-Methylpropene | Pd(0) catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Atom economy (uses a simple alkene), good functional group tolerance. jk-sci.com | Control of regioselectivity of addition to the alkene can be an issue. |
| Suzuki-Miyaura Coupling | (3-Chloro-4-methylphenyl)boronic acid | 1-Bromo-2-methylpropene | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Mild conditions, low toxicity of reagents, high yields and selectivity. organicreactions.org | Requires pre-synthesis of the boronic acid and vinyl halide. |
Olefination reactions provide a powerful and versatile strategy for constructing double bonds by converting a carbonyl group (C=O) into an alkene (C=C).
The Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is a modification of the Wittig reaction and uses a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding E-alkenes with high stereoselectivity. wikipedia.orgyoutube.com A plausible synthesis would start with the preparation of a phosphonate ester from 3-chloro-4-methylbenzyl chloride. Deprotonation of this phosphonate with a base generates a nucleophilic carbanion, which then reacts with acetone (B3395972). slideshare.netyoutube.com The resulting intermediate eliminates a water-soluble phosphate byproduct, simplifying purification. wikipedia.org The HWE reaction is known for its reliability and the higher nucleophilicity of the phosphonate carbanion compared to Wittig ylides. nrochemistry.com
The Julia-Kocienski Olefination : This is a modified version of the Julia olefination that allows for a one-pot synthesis of alkenes from benzothiazol-2-yl sulfones and carbonyl compounds. organic-chemistry.orgorganicreactions.org The reaction generally provides very good E-selectivity. alfa-chemistry.com The synthesis would involve reacting the carbanion derived from a 1-(3-chloro-4-methylbenzyl)sulfonyl-1H-tetrazole with acetone. The mechanism involves the addition of the sulfone carbanion to the carbonyl, followed by a Smiles rearrangement and elimination of sulfur dioxide to form the alkene. organicreactions.orgalfa-chemistry.com This method is valued for its operational simplicity and the ability to control E/Z selectivity by modifying the sulfonyl group and reaction conditions. organic-chemistry.org
| Reaction | Carbonyl Precursor | Ylide/Carbanion Precursor | Key Features | Typical Selectivity |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Acetone | Diethyl (3-chloro-4-methylbenzyl)phosphonate | Uses a phosphonate-stabilized carbanion; water-soluble byproduct simplifies workup. wikipedia.org | Predominantly forms (E)-alkenes. wikipedia.orgnrochemistry.com |
| Julia-Kocienski Olefination | Acetone | 1-(3-Chloro-4-methylbenzyl)-1-phenylsulfonyl-1H-tetrazole (or similar) | One-pot procedure from sulfone and carbonyl; proceeds via Smiles rearrangement. organicreactions.orgalfa-chemistry.com | High E-selectivity, particularly with tetrazole-based sulfones. wikipedia.org |
A Comprehensive Analysis of the Synthetic Routes and Process Optimization for this compound
The synthesis of specifically substituted aromatic alkenes, such as this compound, is of significant interest in organic chemistry due to their potential as intermediates in the preparation of more complex molecules. The strategic placement of the chloro and methyl groups on the phenyl ring, combined with the allylic moiety, presents both challenges and opportunities in synthetic design. This article focuses on the synthetic methodologies, with a particular emphasis on green chemistry principles, optimization of reaction conditions, and purification techniques pertinent to this compound and its structural analogs.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(2)6-10-5-4-9(3)11(12)7-10/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCKZBVAVACESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 3 Chloro 4 Methylphenyl 2 Methyl 1 Propene
Electrophilic Additions to the Alkenyl Moiety
The 2-methyl-1-propene unit of 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene is susceptible to electrophilic attack due to the high electron density of the π-bond. The outcomes of these reactions are largely governed by the stability of the carbocation intermediate formed during the reaction.
Halogenation Reactions: Mechanism and Regioselectivity
The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the double bond proceeds through a halonium ion intermediate. This mechanism involves the initial attack of the π-bond on the halogen, leading to the formation of a cyclic halonium ion and a halide ion. The subsequent nucleophilic attack by the halide ion on one of the carbon atoms of the cyclic intermediate opens the ring to yield a dihalogenated product.
The regioselectivity of this reaction is typically anti-addition, where the two halogen atoms add to opposite faces of the double bond. In the case of this compound, the reaction is expected to yield the corresponding 1,2-dihalo-2-methylpropane derivative.
Table 1: Predicted Products of Halogenation Reactions
| Reactant | Halogen | Predicted Major Product |
|---|---|---|
| This compound | Br₂ | 1,2-Dibromo-3-(3-chloro-4-methylphenyl)-2-methylpropane |
Hydrohalogenation and Hydration: Markovnikov vs. Anti-Markovnikov Addition
The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to the alkenyl group follows Markovnikov's rule. This rule states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For this compound, the proton will add to the terminal carbon (C1), forming a more stable tertiary carbocation at the C2 position. The subsequent attack of the halide or water molecule will then occur at this C2 position.
Conversely, anti-Markovnikov addition can be achieved for hydrobromination in the presence of peroxides. This reaction proceeds via a free-radical mechanism, where the bromine radical adds to the less substituted carbon of the double bond.
Acid-catalyzed hydration will also follow Markovnikov's rule, yielding a tertiary alcohol.
Table 2: Regioselectivity in Hydrohalogenation and Hydration
| Reagent | Conditions | Regioselectivity | Predicted Major Product |
|---|---|---|---|
| HBr | No peroxides | Markovnikov | 2-Bromo-3-(3-chloro-4-methylphenyl)-2-methylpropane |
| HBr | Peroxides (ROOR) | Anti-Markovnikov | 1-Bromo-3-(3-chloro-4-methylphenyl)-2-methylpropane |
| HCl | N/A | Markovnikov | 2,3-Dichloro-3-(4-methylphenyl)-2-methylpropane |
Cycloaddition Reactions (e.g., Diels-Alder)
The alkenyl moiety of this compound can potentially act as a dienophile in Diels-Alder reactions, although its reactivity would be influenced by steric hindrance from the methyl group and the bulky aryl substituent. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. For this compound to participate effectively, a highly reactive diene would likely be required. The stereochemistry of the substituents on the dienophile is retained in the product.
Nucleophilic Substitution Reactions Involving the Aryl Chloride
The chlorine atom attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution due to the high electron density of the benzene (B151609) ring. However, its reactivity can be significantly enhanced through the use of transition metal catalysts.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The aryl chloride in this compound can serve as an electrophilic partner in these reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a substituted alkene.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, yielding an aryl-alkyne derivative.
Table 3: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Predicted Product |
|---|---|---|
| Suzuki | Phenylboronic acid | 3-(4-Methyl-3-phenylphenyl)-2-methyl-1-propene |
| Heck | Styrene (B11656) | 3-(3-(2-Phenylethenyl)-4-methylphenyl)-2-methyl-1-propene |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. However, the chloro and methyl groups on the phenyl ring of the target compound are not strong directing groups for lithiation. While the chloro group can direct metalation to the ortho position, its directing ability is weaker compared to other functional groups like amides or methoxy (B1213986) groups. The methyl group can also direct metalation to the ortho position. In this case, there is a competition between the two directing groups. The position ortho to the chlorine and meta to the methyl group (C2) and the position ortho to the methyl group and meta to the chlorine (C5) are the most likely sites for deprotonation by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new functional group with high regioselectivity.
Comparative Reactivity of the Aromatic C-Cl Bond with Other Halogenated Analogues
The reactivity of the aromatic C-Cl bond in this compound is significantly lower than its brominated and iodinated counterparts in reactions that involve the cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions. This trend is well-established for aryl halides and is primarily attributed to the greater bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds.
The electronic nature of the substituents on the aromatic ring also influences the reactivity of the C-Cl bond. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the phenyl ring of this compound will have a combined electronic effect on the aromatic system, which in turn can modulate the reactivity of the C-Cl bond.
Table 1: General Reactivity Trend of Aromatic C-X Bonds
| Halogen (X) | Bond Dissociation Energy (kcal/mol) | General Reactivity Trend in Oxidative Addition |
| I | ~65 | Fastest |
| Br | ~81 | Intermediate |
| Cl | ~96 | Slowest |
Note: The bond dissociation energies are approximate values for halobenzenes and can vary with substitution.
Transformations Involving the Benzylic Position
The benzylic carbon of this compound is a site of enhanced reactivity due to its proximity to the aromatic ring, which can stabilize radical, cationic, and anionic intermediates through resonance.
Radical Reactions and Benzylic Functionalization
The benzylic C-H bonds in this compound are susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This makes the benzylic position a prime target for radical functionalization reactions, such as halogenation.
Free-radical halogenation, typically initiated by UV light or a radical initiator, is a common method for introducing a halogen atom at the benzylic position of alkyl-substituted aromatic compounds. wikipedia.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator is a highly selective method for benzylic bromination. The selectivity of these reactions is governed by the stability of the resulting radical intermediate. Both electron-donating and electron-withdrawing substituents on the aromatic ring can influence the stability of the benzylic radical and thus the benzylic C-H bond dissociation energy (BDE). nih.govacs.orgacs.org Computational studies on substituted toluenes have shown that both types of substituents can lower the BDE by promoting spin delocalization in the resulting benzylic radical. nih.govacs.orgacs.org In the case of this compound, the chloro and methyl groups will exert a combined effect on the stability of the benzylic radical, influencing the rate of radical abstraction at this position.
Table 2: Calculated Substituent Effects on the Benzylic C-H Bond Dissociation Energy (BDE) of para-Substituted Toluenes
| Substituent (X) in p-X-C₆H₄CH₃ | Calculated BDE Change (kcal/mol) relative to Toluene |
| NO₂ | -2.1 |
| CN | -1.5 |
| COCH₃ | -1.2 |
| Cl | -0.4 |
| H | 0.0 |
| CH₃ | -0.8 |
| OCH₃ | -1.9 |
| N(CH₃)₂ | -3.5 |
Data adapted from a density functional theory study. nih.govacs.orgacs.org A negative value indicates a weaker C-H bond compared to toluene.
Oxidation and Reduction Chemistry at the Benzylic Center
The benzylic carbon of this compound is also prone to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. libretexts.org The outcome of the oxidation of the propene side chain would be complex. Strong oxidation with hot, acidic KMnO₄ could potentially cleave the double bond and also oxidize the benzylic carbon. For instance, the oxidation of 2-methylpropene with acidic potassium permanganate yields acetone (B3395972) and acetic acid, indicating cleavage of the double bond. doubtnut.com Given the presence of both a benzylic position and a double bond, the reaction of this compound with strong oxidizing agents would likely lead to a mixture of products resulting from attack at both reactive sites. Milder oxidizing agents might allow for more selective transformations.
Reduction of the propene double bond can be achieved through catalytic hydrogenation, which would convert the compound to 3-(3-chloro-4-methylphenyl)-2-methylpropane.
Rearrangement Reactions and Isomerization Pathways
The propene moiety in this compound can undergo rearrangement and isomerization reactions under thermal or catalytic conditions.
Mechanistic Investigations of Thermal and Catalytic Isomerizations
Allylbenzenes are known to isomerize to the more thermodynamically stable 1-propenylbenzenes in the presence of transition metal catalysts, such as those based on palladium. This isomerization typically proceeds through a mechanism involving the formation of a π-allyl palladium complex, followed by hydride elimination and re-addition steps. The specific substitution pattern on both the aromatic ring and the propene chain of this compound will influence the kinetics and regioselectivity of such isomerizations.
Thermal rearrangements of related structures, such as 1,1-divinyl-2-phenylcyclopropanes, have been shown to proceed through various pathways including vinylcyclopropane (B126155) rearrangement and tandem aromatic Cope-ene rearrangements. researchgate.net While the subject molecule does not possess a cyclopropane (B1198618) ring, these studies highlight the potential for complex thermal rearrangements in systems with multiple unsaturated functionalities.
Photochemical Transformations of the Propene System
The propene system in this compound can undergo photochemical transformations upon irradiation with UV light. While the specific photochemical behavior of this compound is not extensively documented, related styrenic systems are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions. nsf.govaklectures.com These reactions involve the formation of a cyclobutane (B1203170) ring from two alkene units. The efficiency and stereoselectivity of such cycloadditions are influenced by the electronic nature of the substituents on the aromatic ring. nsf.govaklectures.com
Photochemical rearrangements are also possible. For instance, the photoinduced acs.orgacs.org-shift is a known transformation for some α,β-unsaturated ketones. conicet.gov.ar Mechanistic studies of photochemical rearrangements of enol esters have also been reported. rsc.org While direct analogies are limited, these studies suggest that the excited state of this compound could potentially undergo intramolecular rearrangements.
While general information regarding the existence and basic properties of this compound can be found in chemical databases, the specific quantum chemical calculations, including Density Functional Theory (DFT) for molecular geometry optimization, Ab Initio methods for energetic predictions, conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, have not been published in accessible scientific journals or databases.
Computational studies of this nature are highly specific to the molecule . While research exists for structurally similar compounds, such as other chlorinated phenylpropenes or methylated styrenes, extrapolating this data to this compound would be scientifically unsound and would not provide the accurate and dedicated analysis requested.
Therefore, in the interest of maintaining scientific integrity and providing only factual information, we are unable to generate the article as outlined. Further research and publication by the scientific community would be required to provide the necessary data for such a detailed theoretical and computational analysis of this compound.
Theoretical and Computational Investigations of 3 3 Chloro 4 Methylphenyl 2 Methyl 1 Propene
Electronic Structure and Reactivity Descriptors
Fukui Functions and Local Softness for Predicting Reaction Sites
In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of molecules. Among these are the Fukui functions and local softness indices, which are crucial for identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. mdpi.com The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com
Local softness, derived from the Fukui function and global softness, offers a more direct measure of a site's reactivity. mdpi.com A higher value of local softness at an atomic site indicates a greater susceptibility to attack. For a molecule like 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene, these calculations can predict how it will interact with other chemical species. For instance, in reactions with radicals, the site with the highest value for the radical attack Fukui function (f⁰) and local softness (s⁰) will be the most favored point of interaction. mdpi.com
These indices are particularly useful for understanding the regioselectivity of addition reactions across the double bond and potential reactions at the aromatic ring. Calculations would typically involve determining the condensed Fukui functions for each atom in the molecule for electrophilic (f⁺), nucleophilic (f⁻), and radical (f⁰) attacks.
Table 1: Illustrative Fukui Functions (f⁰) and Local Softness (s⁰) for Radical Attack on Selected Atoms of this compound
| Atomic Site | Atom | f⁰ (Radical Attack) | s⁰ (Local Softness) | Predicted Reactivity |
| Propene C1 | =CH₂ | Value | Value | High |
| Propene C2 | =C(CH₃) | Value | Value | Moderate |
| Benzene (B151609) C3' | C-Cl | Value | Value | Low |
| Benzene C4' | C-CH₃ | Value | Value | Low |
| Methyl (Propene) | -CH₃ | Value | Value | Low |
| Note: The values in this table are illustrative examples of how data would be presented from a computational study. Specific values would be derived from DFT calculations. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. q-chem.comwisc.edu This analysis is instrumental in understanding molecular stability derived from hyperconjugative interactions and charge delocalization. nih.govkfupm.edu.sa
Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix from an NBO Calculation
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1=C2) | π(C3'=C4') | Value | Intramolecular charge transfer |
| LP(Cl) | σ(C3'-C4') | Value | Hyperconjugation |
| σ(C-H of CH₃) | π(C1=C2) | Value | Hyperconjugation |
| π(C3'=C4') | π(C1=C2) | Value | Intramolecular charge transfer |
| Note: This table presents a hypothetical set of interactions and stabilization energies (E(2)) to illustrate the output of an NBO analysis for the target molecule. |
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization and Reaction Barrier Calculations
Computational modeling is a cornerstone for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain experimentally. A key aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. joaquinbarroso.com By identifying the geometry of a transition state and calculating its energy relative to the reactants, the activation energy or reaction barrier can be determined. joaquinbarroso.comchemrxiv.org
For a molecule like this compound, reactions such as additions to the double bond or hydrogen abstraction can be modeled. DFT methods, such as M06-2X, are often employed to optimize the geometries of reactants, products, and transition states. researchgate.net The nature of a transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. joaquinbarroso.com In some cases, such as radical addition reactions, the transition state may have a negative relative energy, indicating a submerged barrier where the reaction proceeds without a positive energy barrier relative to the initial reactants. joaquinbarroso.comnih.gov
Kinetic Studies and Atmospheric Chemistry Modeling (e.g., OH radical reactions)
The atmospheric fate of volatile organic compounds (VOCs) is largely determined by their reaction with atmospheric oxidants, primarily the hydroxyl (OH) radical during the daytime. harvard.edu Computational kinetic studies can predict the rate constants of these reactions, which are vital for modeling the atmospheric lifetime and impact of a compound.
For halogenated alkenes similar to the title compound, such as 3-chloro-2-methyl-1-propene, the reaction with OH radicals can proceed via two main pathways: OH addition to the C=C double bond or H-atom abstraction from the methyl or CH₂Cl groups. researchgate.net Theoretical studies on 3-chloro-2-methyl-1-propene have shown that the OH-addition pathways are significantly more favorable both thermodynamically and kinetically. researchgate.net The rate constants are typically calculated over a range of temperatures using Canonical Transition State Theory (CTST). researchgate.net The atmospheric lifetime (τ) of the compound is then estimated based on the calculated total rate constant (k_total) and the average atmospheric concentration of OH radicals ([OH]).
For the related compound 3-chloro-2-methyl-1-propene, the calculated total rate constant for its reaction with OH radicals at 298 K is 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is in good agreement with experimental values. researchgate.net This rapid reaction rate suggests a short atmospheric lifetime, indicating that the compound would be quickly degraded in the troposphere. researchgate.net
Table 3: Calculated Rate Constants (k) at 298 K and Atmospheric Lifetime for the Reaction of the Analogous Compound, 3-Chloro-2-methyl-1-propene, with OH Radicals
| Reaction Channel | Rate Constant (k) at 298 K(cm³ molecule⁻¹ s⁻¹) | Contribution to k_total (%) |
| OH addition to =CH₂ | Value | Value |
| OH addition to =C(CH₃) | Value | Value |
| H-abstraction from -CH₃ | Value | Value |
| H-abstraction from -CH₂Cl | Value | Value |
| Total Rate Constant (k_total) | 5.67 × 10⁻¹¹ researchgate.net | 100 |
| Atmospheric Lifetime (τ) | ~2.05 days researchgate.net | N/A |
| Note: Data presented is for the analogous compound 3-chloro-2-methyl-1-propene to illustrate the results of a kinetic study. researchgate.net The lifetime is calculated assuming an average [OH] concentration of 1×10⁶ molecules cm⁻³. |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Computational quantum chemistry provides a reliable method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. cardiff.ac.uk These calculations are invaluable for assigning the vibrational modes observed in experimental spectra and for confirming the structure of a synthesized compound. nih.govresearchgate.net DFT methods, particularly with hybrid functionals like B3LYP, are widely used to calculate harmonic vibrational frequencies. researchgate.netresearchgate.net
For this compound, a theoretical vibrational analysis would involve first optimizing the molecular geometry to an energy minimum. Subsequently, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. cardiff.ac.uk Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis allows for the assignment of specific bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as C-H stretching of the aromatic ring and methyl groups, C=C stretching of the propene unit, and C-Cl stretching. researchgate.net
Table 4: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Calculated Wavenumber (Scaled) | Expected FT-IR Wavenumber | Expected FT-Raman Wavenumber | Assignment |
| ν(C-H) aromatic | 3100-3000 | 3100-3000 | 3100-3000 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 3000-2850 | 3000-2850 | 3000-2850 | Methyl/Methylene C-H stretch |
| ν(C=C) alkene | ~1650 | ~1650 | ~1650 | Propene C=C stretch |
| ν(C=C) aromatic | 1600-1450 | 1600-1450 | 1600-1450 | Aromatic ring stretch |
| δ(C-H) | 1470-1350 | 1470-1350 | 1470-1350 | C-H bending |
| ν(C-Cl) | 800-600 | 800-600 | 800-600 | C-Cl stretch |
| Note: This table provides a representative assignment of vibrational modes based on typical frequency ranges for the functional groups present in the molecule. Specific calculated values would result from a DFT computation. |
NMR Chemical Shift Predictions and Anisotropic Effects
A comprehensive search of scientific literature did not yield specific studies on the NMR chemical shift predictions and anisotropic effects for this compound. However, the theoretical investigation of similar molecules provides a framework for how such an analysis would be approached.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. researchgate.net These predictions are instrumental in the structural elucidation of novel compounds. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to determine the isotropic chemical shifts, which can be compared with experimental data. researchgate.net
Anisotropic effects play a crucial role in the chemical shifts of protons in molecules containing aromatic rings and double bonds. arsdcollege.ac.inmodgraph.co.uk In the case of this compound, the π-electrons of the chloro-methylphenyl ring and the propene double bond would generate local magnetic fields when the molecule is placed in an external magnetic field. These induced fields can either shield or deshield nearby protons, causing their resonance signals to shift to a lower or higher frequency, respectively. modgraph.co.uk The spatial arrangement of the protons relative to these π-systems dictates the magnitude and direction of the anisotropic effect. Protons located above or below the plane of the aromatic ring or double bond would experience a shielding effect, while those in the plane would be deshielded. arsdcollege.ac.in The prediction of these effects requires accurate calculation of the molecular geometry and the magnetic susceptibility tensors. nih.gov
UV-Vis Absorption Spectra and TD-DFT Studies
No specific experimental or theoretical UV-Vis absorption data for this compound were found in the reviewed literature. The electronic absorption properties of this compound would be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This computational method is widely used to predict the electronic transitions and UV-Vis spectra of organic molecules. researchgate.net
Non-linear Optical (NLO) Properties from Theoretical Calculations
Specific theoretical calculations on the non-linear optical (NLO) properties of this compound are not available in the current body of scientific literature. The investigation of NLO properties is a significant area of research due to the potential applications of such materials in optoelectronics and photonics. nih.govnih.gov
Theoretical calculations, typically employing DFT, are a primary method for predicting the NLO response of a molecule. nih.govresearchgate.net These calculations focus on determining the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net
Advanced Spectroscopic Characterization Methodologies and Mechanistic Insights
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies. For a molecule with low symmetry like 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene, many vibrational modes are active in both IR and Raman spectroscopy, providing complementary information for a complete analysis researchgate.net.
The vibrational spectrum of this compound is characterized by specific bands corresponding to its key structural features, notably the carbon-carbon double bond (C=C) of the propene group and the aromatic ring, and the carbon-chlorine (C-Cl) bond.
C=C Stretching: The C=C stretching vibration of the alkene group is typically observed in the range of 1680-1630 cm⁻¹ uc.edulibretexts.org. For a substituted propene like the title compound, this band is expected to be of weak to medium intensity. The aromatic ring also exhibits C=C stretching vibrations, which typically appear as a set of bands in the 1600-1475 cm⁻¹ region uc.eduajchem-a.com. These bands can help confirm the presence and substitution pattern of the phenyl ring.
C-Cl Vibrations: The stretching vibration of the C-Cl bond is highly dependent on its environment but generally gives rise to a strong absorption in the lower wavenumber region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹ uc.edulibretexts.org. In studies of related chlorotoluene compounds, these vibrations are well-defined and provide clear evidence for the presence of the chlorine substituent on the aromatic ring jocpr.com.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound based on typical ranges for similar compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Alkene =C-H | Stretching | 3100 - 3000 | Medium |
| Alkyl C-H (CH₃, CH₂) | Stretching | 3000 - 2850 | Strong |
| Alkene C=C | Stretching | 1680 - 1630 | Weak-Medium |
| Aromatic C=C | Stretching | 1600 - 1475 | Weak-Medium |
| C-Cl | Stretching | 850 - 550 | Strong |
To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT) with the B3LYP functional and ab initio Hartree-Fock (HF) calculations, are commonly employed jocpr.comnih.govnih.gov. These computational approaches are used to calculate the optimized molecular geometry and the harmonic vibrational frequencies in the ground state jocpr.com.
The theoretically calculated wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the computed frequencies are typically scaled using empirical scale factors to achieve better agreement with experimental data nih.gov. The potential energy distribution (PED) analysis is also performed to provide a quantitative assignment of each vibrational mode nih.gov. This combined experimental and theoretical approach allows for a complete and reliable assignment of the fundamental vibrational modes of the molecule researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide unambiguous evidence for the molecular structure and connectivity of this compound.
The ¹H and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus in the molecule, with their chemical shifts, integration, and multiplicity offering a wealth of structural information.
¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct regions for aromatic, vinylic, benzylic, and methyl protons.
Aromatic Protons: The three protons on the substituted phenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting complex splitting patterns (doublets and doublets of doublets) due to their coupling with each other.
Vinylic Protons: The two protons of the terminal =CH₂ group are diastereotopic and would likely appear as two distinct signals around δ 4.8-5.1 ppm, each as a singlet or a narrow multiplet.
Benzylic Protons: The -CH₂- group connecting the aromatic ring and the double bond would give a signal around δ 3.3-3.5 ppm, likely a singlet.
Methyl Protons: The two methyl groups are in different environments. The methyl group attached to the double bond (-C(CH₃)=CH₂) would resonate around δ 1.8 ppm, while the methyl group on the aromatic ring would appear further upfield, around δ 2.3 ppm. Both would be singlets.
¹³C NMR Spectrum: The ¹³C NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected in the δ 125-140 ppm range. The carbons directly attached to the chlorine and the propenyl group would be identifiable by their distinct chemical shifts.
Alkene Carbons: The two sp² hybridized carbons of the C=C double bond would appear in the δ 110-145 ppm region. The quaternary carbon would be downfield compared to the terminal =CH₂ carbon docbrown.info.
Aliphatic Carbons: The benzylic -CH₂- carbon signal is expected around δ 40 ppm, while the two methyl carbons would appear at higher field (upfield), typically in the δ 18-25 ppm range.
The following tables present the predicted chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.5 | m | 3H |
| =CH₂ (vinylic) | 4.8 - 5.1 | s, s | 2H |
| Ar-CH₂- | 3.3 - 3.5 | s | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
| =C-CH₃ | ~1.8 | s | 3H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=C (quaternary) | 140 - 145 |
| Aromatic C (substituted) | 130 - 140 |
| Aromatic CH | 125 - 130 |
| =CH₂ (vinylic) | 110 - 115 |
| Ar-CH₂- | ~40 |
| Ar-CH₃ | ~20 |
| =C-CH₃ | ~22 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complex connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds sdsu.edu. In the target molecule, COSY would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C couplings) youtube.comlibretexts.org. This allows for the unambiguous assignment of which proton is attached to which carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.
The chemical shifts and coupling constants observed in NMR spectra can be influenced by environmental factors such as the solvent and temperature.
Solvent Effects: The choice of solvent can cause variations in chemical shifts, particularly for protons and carbons near polar functional groups or those capable of specific interactions (e.g., hydrogen bonding, aromatic stacking) with the solvent molecules mdpi.com. Aromatic Solvent-Induced Shifts (ASIS), where an aromatic solvent like benzene-d₆ causes differential shielding of solutes, could be used to resolve overlapping signals in the ¹H NMR spectrum.
Temperature Dependence: Variable temperature (VT) NMR studies can provide information on dynamic processes, such as conformational changes or restricted bond rotations. While significant rotational barriers are not expected in the flexible propenyl side chain at typical measurement temperatures, VT-NMR could reveal subtle conformational preferences or dynamic equilibria if present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" of the molecule, allowing for detailed structural elucidation.
The primary fragmentation pathways are expected to be dominated by cleavages that lead to the formation of stable carbocations. A key fragmentation would be the benzylic cleavage, resulting in the loss of a methylpropene radical to form a stable chlorotolyl cation.
Predicted Major Fragmentation Pathways:
Benzylic Cleavage: The bond between the aromatic ring and the propenyl group is likely to cleave, leading to the formation of a resonance-stabilized benzylic cation.
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to a fragment ion at [M-Cl]⁺.
Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical from the propenyl side chain is also a plausible pathway.
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 180/182 | [C₁₁H₁₃Cl]⁺˙ (Molecular Ion) | - |
| 165/167 | [C₁₀H₁₀Cl]⁺ | CH₃ |
| 145 | [C₁₁H₁₃]⁺ | Cl |
| 125 | [C₈H₆Cl]⁺ | C₃H₇ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₄H₆Cl |
X-ray Diffraction Studies for Solid-State Structure Determination and Intermolecular Interactions
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound in the solid state.
As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters and specific intermolecular interactions, cannot be provided.
However, based on the molecular structure of this compound, several types of intermolecular interactions would be expected to govern its crystal packing if suitable crystals could be obtained. These interactions would include:
Van der Waals Forces: These are the predominant forces in nonpolar organic molecules and would arise from the interactions between the aromatic rings and the alkyl chains.
π-π Stacking: The presence of the aromatic ring suggests that π-π stacking interactions between adjacent molecules could play a significant role in the crystal packing. The substitution pattern on the ring would influence the geometry of this stacking.
Halogen Bonding: The chlorine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic region on an adjacent molecule.
C-H···π Interactions: The hydrogen atoms of the methyl and propenyl groups could interact with the electron-rich π system of the aromatic ring of a neighboring molecule.
| Parameter | Predicted Value/Type | Rationale |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this size and symmetry. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Favored for racemic mixtures of chiral molecules or achiral molecules that pack in a centrosymmetric manner. |
| Dominant Intermolecular Interactions | Van der Waals forces, π-π stacking | Based on the presence of aromatic and aliphatic groups. |
| Potential Weaker Interactions | Halogen bonding, C-H···π interactions | Presence of a chlorine atom and C-H bonds adjacent to a π-system. |
Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be necessary to experimentally validate these predictions and provide a definitive understanding of the solid-state structure of this compound.
Applications in Organic Synthesis and Material Science
Precursor in the Synthesis of Complex Organic Scaffolds and Advanced Intermediates
The presence of both an electron-rich double bond and a halogenated benzene (B151609) ring allows 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene to serve as a versatile starting material for the synthesis of intricate organic molecules.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structural components of this compound make it an attractive precursor for the synthesis of various heterocyclic systems. iars.info Aryl-substituted alkenes are known to participate in cycloaddition reactions and other annulation strategies to form rings containing heteroatoms. For instance, the alkene functionality can undergo [3+2] cycloaddition with reagents like tosylmethyl isocyanides (TosMIC) to yield substituted pyrroles. mdpi.com Furthermore, the molecule can be derivatized into intermediates, such as 3-aryl-2-methyl-2-thiocyanatopropanamides, which can subsequently undergo heterocyclization. researchgate.net The synthesis of azetidin-2-one (β-lactam) rings, a core structure in many antibiotics, often involves the reaction of an imine with a ketene precursor, a transformation where derivatives of this propene could potentially be employed. primescholars.comresearchgate.net
Table 1: Potential Heterocyclic Scaffolds from Arylpropene Derivatives
| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |
|---|---|---|
| Pyrroles | [3+2] Cycloaddition of an alkene with a TosMIC reagent. mdpi.com | The propene moiety acts as the two-carbon component in the cycloaddition. |
| Thiazoles | Reaction of α-haloketones with thioamides (Hantzsch synthesis). | Derivatization of the alkene to a functionalized ketone would provide the necessary precursor. |
| Azetidinones (β-lactams) | [2+2] Cycloaddition between an imine and a ketene (Staudinger synthesis). primescholars.com | The molecule could be converted into a suitable imine or ketene precursor. |
The development of methods for stereoselective synthesis is a central goal in modern organic chemistry, particularly for the preparation of pharmaceuticals. The alkene in this compound is a key functional group for introducing chirality. Asymmetric catalytic reactions, such as enantioselective additions to the double bond, can generate chiral centers with high stereocontrol. For example, nickel-catalyzed enantioselective additions of styrenes to imines are used to produce enantioenriched allylic amines, which are valuable building blocks in synthesis. acs.orgacs.org Given its structural similarity to styrene (B11656), this compound could serve as a substrate in similar transformations to yield chiral allylic amine derivatives. acs.orgacs.org Additionally, stereoselective reactions like the Baylis-Hillman reaction on related aryl acrylates can produce chiral adducts, which can be further transformed into a variety of functionalized molecules. researchgate.net
Role in Polymer Chemistry
In polymer science, monomers with specific functional groups are used to create materials with tailored characteristics. This compound and related structures are of interest for their potential role in polymerization reactions.
Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a strong acid or Lewis acid. youtube.com This process is particularly effective for alkenes that can form stable carbocation intermediates. utexas.edu Alkenes with electron-donating substituents on the double bond, such as 2-methylpropene (isobutylene), readily undergo cationic polymerization to form polymers like polyisobutylene. libretexts.orglibretexts.org The subject compound, having a 2-methyl-1-propene core, is structurally analogous to isobutylene. The substituted phenyl group can also influence the stability of the cationic intermediate. Studies on the closely related monomer 3-chloro-2-methyl-1-propene have demonstrated its ability to undergo cationic polymerization using initiators like aluminum chloride (AlCl₃). sigmaaldrich.com This suggests that this compound is a viable candidate for cationic polymerization, potentially leading to polymers with recurring substituted aryl units. wikipedia.org
Table 2: Comparison of Monomers for Cationic Polymerization
| Monomer | Structural Feature | Stability of Cationic Intermediate | Polymerization Tendency |
|---|---|---|---|
| Ethene | No electron-donating groups | Low | Does not polymerize cationically. libretexts.org |
| 2-Methylpropene | Two electron-donating methyl groups | High (tertiary carbocation) | Readily polymerizes. youtube.comlibretexts.org |
| 3-Chloro-2-methyl-1-propene | 2-methylpropene core with chloro-substituent | Sufficient for polymerization | Polymerizes with Lewis acid initiators. sigmaaldrich.com |
Ring-opening polymerization (ROP) is a versatile method for producing polyethers, polyesters, and other polymers from cyclic monomers. acs.org The driving force for this reaction is the release of ring strain in monomers like epoxides (oxiranes). acs.org While this compound is not a cyclic monomer itself, it can be readily converted into its corresponding oxirane derivative via epoxidation of the double bond. This resulting epoxide, a substituted propylene oxide, can then undergo ROP. The polymerization of propylene oxide and its derivatives is a commercially significant process used to produce polyether polyols. vapourtec.com Research has shown that related compounds, such as 3-chloro-2-methyl-1-propene, can be used to study the ROP of oxirane derivatives, indicating a pathway for incorporating the chloro-methylphenyl moiety into a polyether backbone. sigmaaldrich.com The ROP of epoxides can be initiated by cationic, anionic, or coordination catalysts, each offering different levels of control over the resulting polymer structure. acs.orgresearchgate.net
As a Substrate for Methodological Development in Catalysis
The development of novel catalytic methods is crucial for advancing chemical synthesis. Substrates with multiple, distinct reactive sites are particularly valuable for testing the scope and selectivity of new catalysts. This compound offers two primary sites for catalytic transformation: the C=C double bond and the C-Cl bond on the aromatic ring.
The alkene can be used as a substrate in a wide array of catalytic reactions, including:
Asymmetric Hydrogenation: To create a chiral center.
Heck Coupling: To form a new C-C bond at the vinyl position.
Metathesis: To engage in cross-metathesis with other alkenes.
Hydroformylation: To introduce an aldehyde functional group.
The aryl chloride functionality is a classic handle for transition metal-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: To form a C(aryl)-C(aryl) bond with a boronic acid.
Buchwald-Hartwig Amination: To form a C(aryl)-N bond with an amine. nih.gov
Sonogashira Coupling: To form a C(aryl)-C(alkyne) bond with a terminal alkyne.
The presence of both functional groups allows for the development of chemoselective catalytic systems that can transform one site while leaving the other intact. This makes this compound a useful tool for probing the reactivity and selectivity of new catalysts and for developing sequential, one-pot catalytic transformations.
Advanced Chemical Reactivity Studies and Mechanistic Probes
The unique structural features of this compound, a substituted styrene derivative, make it a valuable compound for advanced chemical reactivity studies and as a probe to elucidate reaction mechanisms. The presence of a chloro group, a methyl group on the aromatic ring, and a methyl group on the vinylic chain introduces a combination of electronic and steric effects that modulate its reactivity in various organic transformations. These characteristics allow for detailed investigations into reaction kinetics, transition state geometries, and the nature of reactive intermediates.
Electronic and Steric Effects on Reactivity
The reactivity of the vinyl group in this compound is significantly influenced by the substituents on the phenyl ring. The 3-chloro group acts as an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). Conversely, the 4-methyl group is an electron-donating group through both inductive (+I) and hyperconjugation effects. The interplay of these opposing electronic influences affects the electron density of the double bond, thereby influencing its susceptibility to electrophilic and radical attack.
The 2-methyl group on the propene chain introduces both steric hindrance and electronic effects. Sterically, it can hinder the approach of bulky reagents to the double bond. Electronically, it acts as an electron-donating group, which can stabilize carbocation intermediates formed during electrophilic addition reactions.
Application in Mechanistic Studies
The specific substitution pattern of this compound allows it to serve as a sensitive probe in mechanistic studies. By comparing its reaction rates and product distributions with those of other substituted styrenes, valuable insights into reaction mechanisms can be obtained.
Hammett Plot Analysis: A key tool in mechanistic organic chemistry is the Hammett equation, which relates the reaction rates or equilibrium constants of a series of substituted aromatic compounds to the electronic properties of their substituents. wikipedia.orglibretexts.org In reactions involving the vinyl group, this compound can be used as a data point in a Hammett plot (log(k/k₀) vs. σ). The position of this compound's data point, influenced by the combined sigma (σ) values of the chloro and methyl groups, can help determine the reaction constant (ρ). A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.
For instance, in a hypothetical electrophilic addition reaction, the rate of reaction for this compound would be compared to that of unsubstituted styrene and other derivatives.
| Substituent (X) in 3-(X-phenyl)-2-methyl-1-propene | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | log(k/k₀) |
|---|---|---|---|
| 4-OCH₃ | -0.27 | 5.8 | 0.76 |
| 4-CH₃ | -0.17 | 3.2 | 0.51 |
| H | 0.00 | 1.0 | 0.00 |
| 3-Cl, 4-CH₃ | 0.20 (approx.) | 0.45 | -0.35 |
| 3-Cl | 0.37 | 0.21 | -0.68 |
| 4-NO₂ | 0.78 | 0.02 | -1.70 |
This table presents hypothetical data for illustrative purposes, demonstrating how this compound would fit into a Hammett analysis. The combined σ value for the 3-chloro and 4-methyl groups is approximated.
Probing Radical vs. Ionic Mechanisms: The presence of the α-methyl group on the vinyl moiety can be instrumental in distinguishing between radical and ionic reaction pathways. In electrophilic additions, this group stabilizes the resulting tertiary carbocation, favoring an ionic mechanism. msu.edu In contrast, radical additions are less sensitive to this stabilization. By comparing the regioselectivity and stereoselectivity of reactions involving this compound with those of styrenes lacking the α-methyl group, one can infer the nature of the intermediates. For example, in a reaction that could proceed through either a radical or a carbocation intermediate, the product distribution for this compound would likely show a higher preference for the Markovnikov product due to the stability of the tertiary carbocation.
Advanced Reactivity Studies
Cycloaddition Reactions: Substituted styrenes are known to participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. pkusz.edu.cnnih.govnih.gov The electronic nature of the substituents on the aromatic ring of this compound influences its role as either a dienophile or a diene in Diels-Alder reactions, as well as its reactivity in photochemical cycloadditions. Kinetic studies of these reactions can provide detailed information about the transition state structure and the concerted or stepwise nature of the mechanism. rsc.org
Catalytic Transformations: In transition metal-catalyzed reactions, such as Heck coupling, Suzuki coupling, and metathesis, the electronic and steric properties of the olefin substrate are crucial. This compound can be employed as a substrate to probe the sensitivity of a catalytic system to these parameters. For instance, a catalyst that is highly sensitive to steric hindrance might show a significantly lower turnover frequency with this substrate compared to less substituted styrenes.
| Styrenic Substrate | Relative Initial Rate | Observed Regioselectivity (α:β) | Comments |
|---|---|---|---|
| Styrene | 1.00 | 5:95 | Baseline reactivity |
| 4-Methoxystyrene | 1.85 | 3:97 | Electron-donating group accelerates the reaction |
| 4-Nitrostyrene | 0.65 | 8:92 | Electron-withdrawing group decelerates the reaction |
| This compound | 0.40 | >99:1 | Steric hindrance from the α-methyl group significantly reduces the rate and controls regioselectivity. |
This table provides a hypothetical comparison to illustrate how the structure of this compound could influence the outcome of a catalytic reaction.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Patterns of 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene
The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The allylic chloride group is a well-known reactive handle for nucleophilic substitution reactions. libretexts.orgncert.nic.in Future studies could systematically investigate its reactivity with a diverse range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. The electronic effects of the 3-chloro and 4-methyl substituents on the phenyl ring are expected to modulate the reactivity of the allylic system, a hypothesis that warrants detailed kinetic and mechanistic studies.
Furthermore, the double bond offers a site for various addition reactions. Investigation into electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation, could yield a variety of functionalized derivatives. The potential for radical reactions, particularly at the allylic position, also presents an interesting avenue for exploration. libretexts.org A systematic study of these fundamental reactions would not only expand the known chemistry of this specific molecule but also contribute to a broader understanding of how substitution patterns on a phenyl ring influence the reactivity of an adjacent allylic system.
Development of Asymmetric Synthetic Routes to Chiral Analogues
The presence of a prochiral center in this compound makes it an attractive target for the development of asymmetric synthetic methodologies. The creation of chiral analogues of this compound could be of significant interest, particularly for applications in medicinal chemistry and materials science where stereochemistry plays a crucial role.
Future research could focus on the development of catalytic asymmetric methods to introduce chirality. For instance, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions are a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The development of a suitable chiral ligand and catalyst system, likely based on palladium, iridium, or copper, could enable the synthesis of a wide range of enantioenriched derivatives. Additionally, asymmetric epoxidation of the double bond, followed by ring-opening reactions, could provide access to chiral diols and amino alcohols. The successful development of such asymmetric routes would represent a significant advance in the synthetic chemistry of this class of compounds.
Advanced Computational Studies on Reaction Dynamics and Solvent Effects
Computational chemistry offers a powerful lens through which to investigate the intricacies of chemical reactions. For this compound, advanced computational studies could provide deep insights into its reactivity and the mechanisms of its transformations. Density Functional Theory (DFT) calculations, for example, can be employed to model transition states, calculate activation energies, and predict reaction pathways for its various potential reactions. nih.gov
A key area for computational investigation would be the elucidation of the precise electronic influence of the chloro and methyl substituents on the aromatic ring. These studies could quantify how these groups affect the electron density of the double bond and the stability of potential carbocation intermediates, thereby explaining observed reactivity patterns. Furthermore, computational models can be used to explore the role of solvent effects in modulating reaction rates and selectivities. Such in silico studies would not only complement experimental findings but also guide the rational design of new reactions and synthetic strategies.
Potential for Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. rsc.org The reactive functionalities of this compound make it a promising candidate for inclusion in novel MCRs.
Future research could aim to design MCRs that exploit the reactivity of both the allylic chloride and the double bond. For instance, a sequential reaction involving a nucleophilic attack at the allylic position followed by an intramolecular reaction with the double bond could lead to the formation of complex cyclic structures. Alternatively, the compound could serve as a versatile building block in known MCRs, such as the Ugi or Passerini reactions, potentially after suitable functional group transformations. The development of such MCRs would provide rapid and efficient access to diverse molecular scaffolds based on the this compound framework.
Investigation of Environmental Transformation Pathways in Academic Context
The presence of a chlorinated aromatic ring in this compound raises questions about its potential environmental fate. While this compound is not a known widespread environmental contaminant, academic investigations into its transformation pathways could provide valuable data for the broader understanding of how such molecules behave in the environment.
Future research in this area could focus on its biodegradability under various conditions. eurochlor.org Studies using microbial consortia from relevant environmental matrices could identify potential metabolic pathways, which for chlorinated aromatic compounds often involve oxidative and dehalogenation steps. epa.govacademicjournals.org Photodegradation studies could also be conducted to determine its stability under simulated sunlight. Understanding these transformation pathways is of academic interest and contributes to the fundamental knowledge base of environmental chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene in laboratory settings?
- Methodology :
- Aldol Condensation : React 3-chloro-4-methylbenzaldehyde with a methyl-substituted ketone (e.g., acetone) under basic conditions (NaOH/EtOH) to form the α,β-unsaturated ketone intermediate. Subsequent elimination (e.g., using H2SO4 or PTSA) yields the propene derivative .
- Halogenation Strategies : Use 3-chloro-4-methylbenzyl chloride as a precursor. Coupling with allyl chloride via nucleophilic substitution in the presence of K2CO3 and a polar aprotic solvent (e.g., DMF) can introduce the propene chain .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended for isolating high-purity product .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodology :
- NMR : 1H and 13C NMR (CDCl3) identify substituent positions. The vinyl proton (CH2=CH-) appears as a doublet of doublets (~δ 5.1–5.8 ppm), while aromatic protons (chloro-methylphenyl) show splitting patterns reflecting substituent effects .
- IR Spectroscopy : C=C stretching (~1640 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm alkene and chloro groups .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (expected [M+H]+: ~196.5 g/mol) .
Q. What are the key stability considerations for handling and storing this compound under experimental conditions?
- Methodology :
- Storage : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation or polymerization of the alkene moiety .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Preliminary data suggest stability up to 150°C in inert atmospheres .
- Light Sensitivity : UV-Vis spectroscopy (λmax ~260 nm) indicates photosensitivity; avoid prolonged light exposure during experiments .
Q. What common chemical reactions does this compound undergo, and how can reaction conditions be optimized?
- Methodology :
- Electrophilic Addition : React with HCl (gas) in dry ether to form 2-chloro-3-(3-chloro-4-methylphenyl)-2-methylpropane. Monitor reaction progress via TLC .
- Oxidation : Use KMnO4/H2SO4 to oxidize the alkene to a diketone. Optimize by controlling temperature (0–5°C) to avoid over-oxidation .
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3, DME/H2O) with aryl boronic acids to introduce diverse aryl groups at the alkene position .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in crystallographic data for this compound?
- Methodology :
- High-Resolution X-Ray Diffraction : Collect data at low temperature (113 K) to minimize thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered methyl/chloro groups .
- Twinned Data Analysis : For twinned crystals, employ SHELXE to deconvolute overlapping reflections. Validate with R-factor convergence (<5%) .
- Comparative CSD Analysis : Cross-reference with Cambridge Structural Database entries (e.g., 3-chloro-4-methylphenyl derivatives) to identify bond-length/angle outliers .
Q. How does computational modeling aid in predicting the reactivity and interaction mechanisms of this compound?
- Methodology :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- MD Simulations : Simulate solvent interactions (e.g., in DMSO) with GROMACS to assess aggregation tendencies .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize bioactivity .
Q. What advanced techniques are used to analyze hydrogen bonding networks in its solid-state structure?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury software .
- Hirshfeld Surfaces : CrystalExplorer generates surfaces to quantify intermolecular contacts (e.g., Cl···H, C-H···π interactions) .
- Variable-Temperature XRD : Track thermal expansion coefficients to assess H-bond strength changes (100–300 K) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its potential in agrochemical research?
- Methodology :
- Derivatization Libraries : Synthesize analogs (e.g., replacing Cl with F or varying methyl positions) and test herbicidal activity via Arabidopsis thaliana bioassays .
- QSAR Modeling : Use MOE descriptors (logP, polar surface area) to correlate substituent effects with bioactivity .
- Metabolism Studies : LC-MS/MS identifies oxidative metabolites in soil microcosms, informing environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
